molecular formula C25H35N5O B11191097 5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11191097
M. Wt: 421.6 g/mol
InChI Key: LRFMTNCHUNRFPD-UHFFFAOYSA-N
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Description

5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety, which is fused with a pyrimidine ring, and a decyl chain, which contributes to its lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzoic acid with appropriate aldehydes or ketones under acidic conditions to form the quinazoline ring.

    Introduction of the Pyrimidine Ring: The quinazoline derivative is then reacted with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, under basic conditions to form the fused heterocyclic system.

    Attachment of the Decyl Chain: The final step involves the alkylation of the fused heterocyclic system with a decyl halide (e.g., decyl bromide) in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicine, this compound is being studied for its anticancer properties. The quinazoline moiety is known to interact with various biological targets, including kinases and receptors, which are crucial in cancer cell proliferation and survival.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved solubility in organic solvents.

Mechanism of Action

The mechanism of action of 5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

    Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the decyl chain and the fused pyrimidine-quinazoline system. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other quinazoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H35N5O

Molecular Weight

421.6 g/mol

IUPAC Name

5-decyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C25H35N5O/c1-5-6-7-8-9-10-11-12-13-20-18(3)26-25(29-23(20)31)30-24-27-19(4)21-16-17(2)14-15-22(21)28-24/h14-16H,5-13H2,1-4H3,(H2,26,27,28,29,30,31)

InChI Key

LRFMTNCHUNRFPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)C)C)C

Origin of Product

United States

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